
n4-(Furan-2-ylmethyl)-n2-phenylquinazoline-2,4(1h,3h)-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a furan ring and a phenyl group attached to the quinazoline core, which may contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Attachment of the Phenyl Group: The phenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.
Furan-Containing Compounds: Compounds containing the furan ring, which may exhibit similar chemical properties.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various cores, contributing to their biological activities.
Uniqueness
N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine is unique due to its specific combination of the furan-2-ylmethyl group, phenyl group, and quinazoline core. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H16N4O |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-N-(furan-2-ylmethyl)-2-N-phenylquinazoline-2,4-diamine |
InChI |
InChI=1S/C19H16N4O/c1-2-7-14(8-3-1)21-19-22-17-11-5-4-10-16(17)18(23-19)20-13-15-9-6-12-24-15/h1-12H,13H2,(H2,20,21,22,23) |
Clave InChI |
JBNQXHYEUTXOCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



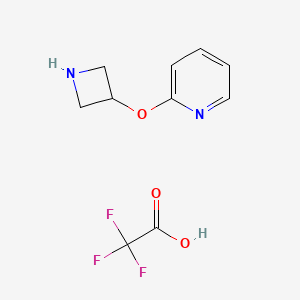
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13565049.png)
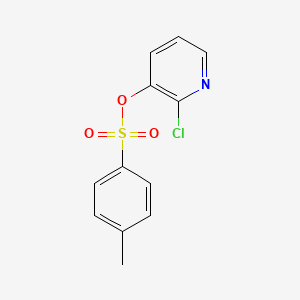
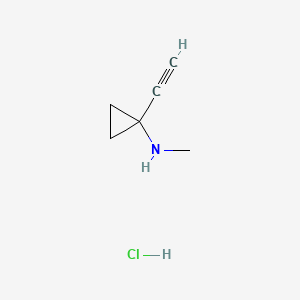
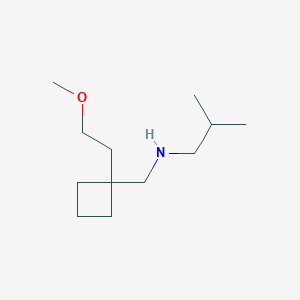

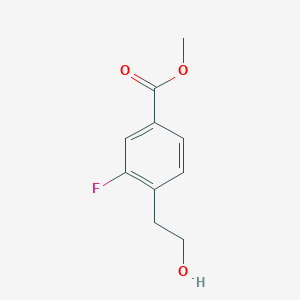
![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)

![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)
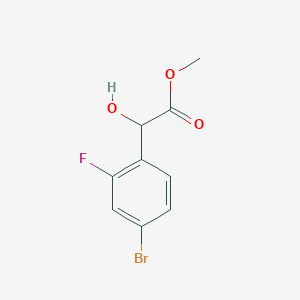
![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)
